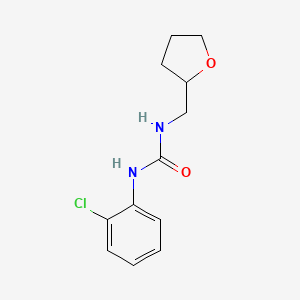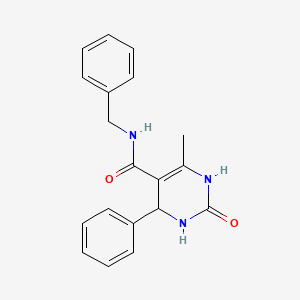
N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)urea
Übersicht
Beschreibung
N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)urea is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a member of the class of compounds known as ureas, which have been shown to have a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)urea is not fully understood, but it is thought to involve the inhibition of key enzymes or signaling pathways involved in disease processes. For example, in cancer research, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In inflammation research, it has been shown to inhibit the activation of the transcription factor NF-κB, which is involved in the production of inflammatory cytokines. In infectious disease research, it has been shown to inhibit the activity of bacterial enzymes involved in cell wall synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)urea vary depending on the specific disease process being studied. In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels). In inflammation research, it has been shown to reduce the production of inflammatory cytokines and chemokines, as well as inhibit the migration of immune cells to sites of inflammation. In infectious disease research, it has been shown to inhibit the growth and replication of bacterial and viral pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)urea for lab experiments is its broad range of biological activities, which makes it a useful tool for studying a variety of disease processes. Another advantage is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. One limitation is its potential toxicity, which may limit its use in certain experimental systems. Another limitation is its limited solubility in aqueous solutions, which may require the use of organic solvents in some experiments.
Zukünftige Richtungen
There are many potential future directions for research on N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)urea. One area of interest is the development of analogs or derivatives of the compound with improved potency or selectivity for specific disease processes. Another area of interest is the investigation of the compound's potential as a therapeutic agent in clinical trials. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects in vivo.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)urea has been studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and infectious diseases. In cancer research, it has been shown to have anti-tumor activity by inhibiting the growth and proliferation of cancer cells. In inflammation research, it has been shown to have anti-inflammatory activity by reducing the production of inflammatory cytokines. In infectious disease research, it has been shown to have antimicrobial activity against a variety of pathogens.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-(oxolan-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c13-10-5-1-2-6-11(10)15-12(16)14-8-9-4-3-7-17-9/h1-2,5-6,9H,3-4,7-8H2,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRSVTNJCQSOJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-thiopyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B4387313.png)
![2-(isobutyrylamino)-N-(3-pyridinylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4387321.png)

![N-benzyl-3-chloro-4-methoxy-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4387343.png)
![8-(4-butylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B4387355.png)
![N-allyl-3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4387367.png)

![3-fluoro-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4387381.png)
![N-(3-pyridinylmethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4387384.png)

![1-(4-isopropoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4387399.png)
![ethyl 1-({3-[(cyclohexylamino)carbonyl]-4-methylphenyl}sulfonyl)-4-piperidinecarboxylate](/img/structure/B4387407.png)
![4-chloro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4387411.png)